molecular formula C13H21N5 B11748292 1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11748292
M. Wt: 247.34 g/mol
InChI Key: PXEADLDICYKPIF-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents. One common method includes the use of enaminones, hydrazines, and dimethyl sulfoxide (DMSO) in the presence of iodine as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate pyrazole derivatives followed by alkylation and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.

    3,5-dimethyl-1H-pyrazole: Another pyrazole compound with comparable chemical properties.

    1,4-dimethyl-3-propyl-1H-pyrazole:

Uniqueness

1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine stands out due to its dual pyrazole ring structure, which may confer unique biological activities and chemical reactivity. This structural feature allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1,4-dimethyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-6-18-12(7-11(3)15-18)8-14-13-10(2)9-17(4)16-13/h7,9H,5-6,8H2,1-4H3,(H,14,16)

InChI Key

PXEADLDICYKPIF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNC2=NN(C=C2C)C

Origin of Product

United States

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